2-Cyano-2-cyclohexylideneethanethioamide

Overview

Description

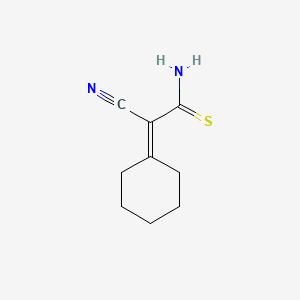

2-Cyano-2-cyclohexylideneethanethioamide is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its cyano and thioamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cyclohexylideneethanethioamide typically involves the reaction of cyclohexanone with a suitable cyano and thioamide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of a cyano and thioamide reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cyclohexylideneethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or the thioamide group to a thiol.

Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-Cyano-2-cyclohexylideneethanethioamide as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. For instance, compounds derived from thioamides have shown IC50 values comparable to established chemotherapeutics like cisplatin, suggesting a promising avenue for drug development in oncology .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate pathways associated with inflammatory responses, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The dual inhibition of cyclooxygenase-2 and lipoxygenase pathways by related thioamide derivatives demonstrates a mechanism that could lead to new anti-inflammatory agents with improved safety profiles .

Organic Synthesis Applications

2.1 Vinylogous Reactions

In organic synthesis, this compound serves as a key intermediate in vinylogous reactions, which are crucial for constructing complex molecular architectures. The compound can participate in various reactions, including aldol-type reactions and cycloadditions, leading to the formation of valuable heterocyclic compounds .

Table 1: Summary of Synthetic Applications

| Reaction Type | Product Type | Reference |

|---|---|---|

| Vinylogous Aldol Reaction | Heterocycles | |

| Cycloaddition | Complex Molecular Structures | |

| Nucleophilic Substitution | Diverse Organic Compounds |

Case Studies

3.1 Synthesis of Anticancer Agents

A study conducted by researchers focused on synthesizing novel derivatives of this compound that exhibited enhanced anticancer activity. The synthesized compounds were tested against various cancer cell lines, and several showed promising results with IC50 values significantly lower than those of traditional chemotherapeutics .

3.2 Development of Anti-inflammatory Drugs

Another case study explored the anti-inflammatory potential of thioamide derivatives based on this compound. The research demonstrated that these compounds could effectively inhibit the production of pro-inflammatory mediators in vitro, paving the way for their development as new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-cyano-2-cyclohexylideneethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Cyano-2-cyclohexylideneethanethioamide can be compared with other similar compounds, such as:

2-Cyano-2-phenylideneethanethioamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

2-Cyano-2-methylideneethanethioamide: Contains a methyl group instead of a cyclohexyl group.

2-Cyano-2-ethylideneethanethioamide: Features an ethyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry .

Biological Activity

2-Cyano-2-cyclohexylideneethanethioamide is a compound notable for its unique structural features, including a cyano group, a cyclohexylidene moiety, and a thioamide functional group. This combination of functionalities allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C₉H₁₂N₂S, with a molecular weight of approximately 180.27 g/mol. Its structure enables various reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| Functional Groups | Cyano, Thioamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways and cellular processes, suggesting potential therapeutic applications in areas such as cancer treatment and enzyme inhibition.

Enzyme Inhibition

The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways. Preliminary data indicate that it may influence proteomic interactions, which is crucial for understanding its role in disease mechanisms.

Case Studies

While specific case studies on this compound are scarce, research into similar compounds has provided insights into its potential applications:

- Anticancer Activity : A study on thioamide derivatives revealed significant cytotoxicity against several cancer cell lines, indicating that structural modifications could enhance biological efficacy.

- Enzyme Interaction Studies : Research has shown that compounds with similar functional groups can effectively inhibit target enzymes involved in critical metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyano-2-cyclohexylideneethanethioamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) compliant with JIS T 8116 standards, safety goggles (JIS T 8147), and long-sleeved lab coats to minimize skin/eye exposure .

- Ventilation : Work in a fume hood to avoid inhalation risks. If exposure occurs, immediately move to fresh air and seek medical attention .

- Storage : Store in a locked, well-ventilated area in tightly sealed containers to prevent moisture or air degradation .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer :

- Synthetic Routes : Use cyanoacetic acid derivatives and cyclohexylidene precursors under alkaline or acidic conditions. For example, condensation reactions with cyanoacetic acid and cyclohexylidene amines in the presence of condensing agents (e.g., DCC) yield the target compound .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (temperature, pH) to improve yield (typical range: 60-75%) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm cyclohexylidene and cyano groups. Key peaks:

- H: δ 1.5–2.1 ppm (cyclohexylidene protons)

- C: δ 115–120 ppm (CN group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 207.25 (calculated for CHNS) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Database Tools : Leverage PubChem’s PISTACHIO and REAXYS databases to predict reaction pathways or stability under varying conditions (e.g., photolysis, hydrolysis) .

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., cyano group nucleophilicity) using Gaussian or ORCA software .

Q. What experimental design strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial approach to test variables (e.g., concentration, solvent polarity) influencing cytotoxicity or anti-inflammatory effects .

- Meta-Analysis : Systematically compare data across studies using PRISMA guidelines to identify confounding factors (e.g., assay type, cell line variability) .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC calculations .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

- Controls : Include positive controls (e.g., aspirin for anti-inflammatory studies) and solvent-only blanks .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) affecting purity during scale-up .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Properties

IUPAC Name |

2-cyano-2-cyclohexylideneethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPSRIGCBBYTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=S)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354205 | |

| Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129224-53-9 | |

| Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.